molecular formula C20H27BN2O4 B13674058 tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate

Cat. No.: B13674058
M. Wt: 370.3 g/mol
InChI Key: LXDJTYMETLCEIG-UHFFFAOYSA-N
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Description

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate: is a complex organic compound that features a boronate ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate typically involves the borylation of isoquinoline derivatives. One common method involves the reaction of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with bis(pinacolato)diborane in the presence of a palladium catalyst such as PdCl2(dppf) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of various biologically active molecules, including potential drug candidates.

Industry: The compound is used in the production of advanced materials and fine chemicals, owing to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism by which tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate exerts its effects is primarily through its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester group reacts with aryl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate lies in its specific structure, which allows for efficient and selective formation of carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Properties

Molecular Formula

C20H27BN2O4

Molecular Weight

370.3 g/mol

IUPAC Name

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl]carbamate

InChI

InChI=1S/C20H27BN2O4/c1-18(2,3)25-17(24)23-16-11-14-10-15(9-8-13(14)12-22-16)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3,(H,22,23,24)

InChI Key

LXDJTYMETLCEIG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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